N-[1-(3-bromo-2-cyanophenyl)piperidin-4-yl]ethanesulfonamide
Description
N-[1-(3-bromo-2-cyanophenyl)piperidin-4-yl]ethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 3-bromo-2-cyanophenyl group and an ethanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[1-(3-bromo-2-cyanophenyl)piperidin-4-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2S/c1-2-21(19,20)17-11-6-8-18(9-7-11)14-5-3-4-13(15)12(14)10-16/h3-5,11,17H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQDJEYAAFCQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCN(CC1)C2=C(C(=CC=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromo-2-cyanophenyl)piperidin-4-yl]ethanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-cyanophenylpiperidine, followed by the introduction of the ethanesulfonamide group. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromo-2-cyanophenyl)piperidin-4-yl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) under varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(3-bromo-2-cyanophenyl)piperidin-4-yl]ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(3-bromo-2-cyanophenyl)piperidin-4-yl]ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chloro-2-cyanophenyl)piperidin-4-yl]ethanesulfonamide
- N-[1-(3-fluoro-2-cyanophenyl)piperidin-4-yl]ethanesulfonamide
- N-[1-(3-methyl-2-cyanophenyl)piperidin-4-yl]ethanesulfonamide
Highlighting Uniqueness
Compared to its analogs, N-[1-(3-bromo-2-cyanophenyl)piperidin-4-yl]ethanesulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
